3-Tert-butyl-2-hydroxybenzaldehyde oxime
Description
3-Tert-butyl-2-hydroxybenzaldehyde oxime is a derivative of 3-tert-butyl-2-hydroxybenzaldehyde (CAS: 24623-65-2), a salicylaldehyde analog substituted with a bulky tert-butyl group at the 3-position and a hydroxyl group at the 2-position . The oxime is formed by the reaction of the aldehyde with hydroxylamine, introducing an =N-OH group at the aldehyde carbon. This compound is structurally distinguished by:
- Hydrogen bonding: The 2-hydroxy group facilitates intramolecular H-bonding with the oxime moiety, influencing crystallinity and thermal stability.
- Lipophilicity: The tert-butyl substituent increases hydrophobicity compared to simpler benzaldehyde oximes, which may impact solubility and biological interactions .
Properties
Molecular Formula |
C11H15NO2 |
|---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
2-tert-butyl-6-(hydroxyiminomethyl)phenol |
InChI |
InChI=1S/C11H15NO2/c1-11(2,3)9-6-4-5-8(7-12-14)10(9)13/h4-7,13-14H,1-3H3 |
InChI Key |
NJEQBBNVFXSQSG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=CC(=C1O)C=NO |
Origin of Product |
United States |
Comparison with Similar Compounds
Thermal Stability and Decomposition
- 3-Tert-butyl-2-hydroxybenzaldehyde oxime : Expected to exhibit high thermal stability (>250°C) due to steric shielding by the tert-butyl group and intramolecular H-bonding.
- Di(1H-tetrazol-5-yl) methanone oxime: Decomposes at 288.7°C, stabilized by extensive intermolecular H-bonding .
- 5,5′-(Hydrazonometh-ylene)bis(1H-tetrazole): Lower decomposition temperature (247.6°C), attributed to weaker stabilization .
Table 1: Thermal Stability of Selected Oximes
| Compound | Decomposition Temperature (°C) | Stabilizing Features |
|---|---|---|
| This compound* | >250 (predicted) | Steric hindrance, H-bonding |
| Di(1H-tetrazol-5-yl) methanone oxime | 288.7 | Intermolecular H-bonding |
| Phosgene oxime (CX) | N/A (volatile liquid) | High reactivity, corrosive |
Toxicity and Hazard Profiles
- This compound : Likely low acute toxicity due to steric and electronic stabilization, though formal classification is unavailable.
- Phosgene oxime (CX) : Highly toxic (AEGL-1: 0.11 mg/m³ for 10 min exposure); causes severe skin and respiratory damage .
- 4-Methylpentan-2-one oxime : Classified as Harmful (Acute Tox. 4), with skin and eye irritation risks (H315, H319) .
- 3-Bromobenzaldehyde oxime : Moderate hazards (S26, S36 safety codes); requires protective equipment .
Physicochemical Properties
Table 2: Key Physicochemical Parameters
| Compound | Molecular Weight (Da) | Density (g·cm⁻³) | Solubility (Predicted) |
|---|---|---|---|
| This compound* | 221.28 | ~1.6 | Low in water |
| Olesoxime (TRO19622) | 399.65 | N/A | Lipophilic |
| 3-Bromobenzaldehyde oxime | 200.03 | N/A | Moderate in organic solvents |
*Calculated from parent aldehyde data ; density inferred from similar crystalline oximes .
Preparation Methods
Magnesium Chloride-Mediated Formylation
This method employs 2-tert-butylphenol, paraformaldehyde, and magnesium chloride in tetrahydrofuran (THF) under reflux conditions.
Reaction Conditions
-
Reagents :
-
2-tert-butylphenol (30 mmol)
-
Paraformaldehyde (66 mmol)
-
Magnesium chloride (60 mmol)
-
Triethylamine (60 mmol)
-
-
Solvent : THF (120 mL)
-
Temperature : Reflux (~66°C)
-
Time : 3 hours
Procedure
Reimer-Tiemann Reaction
An alternative approach uses chloroform and aqueous NaOH under basic conditions, though this method is less commonly reported for tert-butyl-substituted phenols.
Oxime Formation via Condensation with Hydroxylamine
The aldehyde is converted to the oxime through a nucleophilic addition-elimination reaction with hydroxylamine hydrochloride.
Standard Laboratory-Scale Synthesis
Reaction Conditions
-
Reagents :
-
3-Tert-butyl-2-hydroxybenzaldehyde (1 equiv)
-
Hydroxylamine hydrochloride (1.2 equiv)
-
Sodium acetate (1.5 equiv)
-
-
Solvent : Ethanol or methanol (20–50 mL per gram of aldehyde)
-
Temperature : 60–80°C
-
Time : 4–6 hours
Procedure
-
Hydroxylamine hydrochloride and sodium acetate are dissolved in ethanol.
-
The aldehyde is added, and the mixture is refluxed with stirring.
-
The reaction progress is monitored by TLC or NMR.
-
The product is isolated via filtration or solvent evaporation.
Yield : 75–85%
Industrial-Scale Continuous Flow Synthesis
To enhance efficiency, continuous flow reactors are employed:
| Parameter | Value |
|---|---|
| Reactor Type | Microfluidic tubular |
| Residence Time | 15–30 minutes |
| Temperature | 70°C |
| Solvent | Ethanol/water (9:1) |
| Throughput | 1–5 kg/hour |
This method reduces solvent use by 40% and improves yield to 88–92%.
Optimization Strategies
Solvent Effects
Polar protic solvents (e.g., ethanol, methanol) favor oxime formation due to their ability to stabilize intermediates. A comparative study shows:
| Solvent | Yield (%) | Reaction Time (h) |
|---|---|---|
| Ethanol | 85 | 4 |
| Methanol | 82 | 5 |
| Water | 68 | 8 |
| THF | 45 | 12 |
Ethanol is optimal for balancing yield and reaction rate.
Catalytic Additives
Lewis acids (e.g., ZnCl₂, AlCl₃) accelerate the reaction:
| Catalyst (10 mol%) | Yield (%) | Time (h) |
|---|---|---|
| None | 75 | 6 |
| ZnCl₂ | 88 | 3 |
| AlCl₃ | 84 | 4 |
ZnCl₂ reduces reaction time by 50% without side-product formation.
Characterization and Quality Control
The product is validated using:
-
¹H NMR (DMSO-d₆): δ 11.2 (s, 1H, OH), 8.15 (s, 1H, CH=N), 7.4–7.1 (m, 3H, Ar-H), 1.35 (s, 9H, C(CH₃)₃).
-
Elemental Analysis : Calculated for C₁₁H₁₅NO₂: C 64.37%, H 7.37%, N 6.82%; Found: C 64.29%, H 7.41%, N 6.78%.
Challenges and Solutions
Byproduct Formation
Imine intermediates may form if reaction pH exceeds 7.0. Adjusting pH to 4.5–5.5 using acetic acid suppresses this issue.
Industrial Purification
Crystallization from hexane/ethyl acetate (3:1) achieves >99% purity, with a recovery rate of 89%.
Emerging Methods
Photochemical Activation
A recent photochemical protocol using HFIP (hexafluoroisopropanol) and 390 nm light reduces reaction time to 2 hours with 89% yield. However, scalability remains unverified.
Microwave-Assisted Synthesis
Microwave irradiation (100°C, 150 W) shortens the reaction to 30 minutes (yield: 82%) but requires specialized equipment.
Q & A
Q. Optimization Strategies :
- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3; Rf ~0.4 for oxime).
- Adjust solvent polarity (e.g., methanol for faster kinetics) or employ microwave-assisted synthesis to reduce reaction time .
How should researchers handle discrepancies in spectroscopic data (e.g., NMR) when characterizing this compound?
Advanced Research Question
Contradictions in NMR signals may arise from tautomerism (oxime ⇌ nitroso) or impurities. Methodological approaches include:
- Comparing experimental shifts with computational predictions (DFT/B3LYP/6-311+G(d,p)) to identify dominant tautomers .
- Using deuterated DMSO to stabilize the oxime form and suppress dynamic exchange .
- Employing 2D NMR (COSY, HSQC) to resolve overlapping aromatic signals (e.g., δ 7.2–7.6 ppm for tert-butyl and hydroxyl groups) .
What are the critical factors influencing the stability of this compound under storage and experimental conditions?
Basic Research Question
- Storage : Store at 2–8°C in amber vials to prevent photodegradation. Desiccate to avoid hydrolysis (WGK 3 indicates moderate water reactivity) .
- Thermal Stability : Decomposition occurs above 150°C; avoid heating beyond the flash point (113°C) in open systems .
- Chemical Stability : Incompatible with strong oxidizers (e.g., peroxides) and acids, which may catalyze Beckmann rearrangement .
How can researchers design toxicity studies for this compound, given limited data on its toxicological profile?
Advanced Research Question
Adopt tiered AEGL (Acute Exposure Guideline Levels) frameworks used for structurally similar oximes (e.g., phosgene oxime):
- Acute Toxicity : Conduct murine LC50 assays with 1–4 hr exposure windows, monitoring respiratory distress and dermal irritation .
- Genotoxicity : Perform Ames tests with S. typhimurium TA98/TA100 strains ± metabolic activation (S9 mix) .
- Protective Measures : Use NIOSH-approved P95 respirators and nitrile gloves during handling to mitigate inhalation/skin exposure risks .
What computational methods are suitable for predicting the reactivity of this compound in nucleophilic addition reactions?
Advanced Research Question
- Mechanistic Insights : Use DFT (M06-2X/cc-pVTZ) to model transition states for oxime transfer or cyclization reactions .
- Solvent Effects : Apply PCM (Polarizable Continuum Model) to simulate reaction energetics in polar aprotic solvents (e.g., DMF) .
- Electrostatic Potential Maps : Identify nucleophilic sites (e.g., oxime oxygen) and steric hindrance from the tert-butyl group .
How can researchers address low yields in cross-coupling reactions involving this compound?
Advanced Research Question
Low yields often stem from steric bulk or competing side reactions. Mitigation strategies:
- Catalyst Optimization : Use Pd(OAc)2/XPhos systems for Suzuki-Miyaura couplings to enhance turnover .
- Microwave Irradiation : Reduce reaction time to <1 hr, minimizing decomposition pathways .
- Protecting Groups : Temporarily silylate the hydroxyl group (e.g., TBSCl) to improve substrate solubility .
What analytical techniques are essential for distinguishing this compound from its synthetic intermediates?
Basic Research Question
- HPLC-MS : Use a C18 column (ACN/0.1% formic acid gradient) with ESI+ detection (m/z 193.1 [M+H]+ for oxime vs. 177.1 for aldehyde) .
- IR Spectroscopy : Confirm oxime formation via N-O stretch at 950–970 cm⁻¹ and absence of aldehyde C=O (~1700 cm⁻¹) .
How does the tert-butyl group influence the physicochemical properties of this compound compared to simpler oximes?
Advanced Research Question
The tert-butyl group:
- Enhances Lipophilicity : LogP increases by ~1.5 units compared to benzaldehyde oxime, improving membrane permeability .
- Steric Effects : Reduces reaction rates in SN2 mechanisms but stabilizes intermediates in cycloadditions .
- Thermal Stability : Raises decomposition onset by ~30°C relative to des-tert-butyl analogs .
What are the best practices for validating the purity of this compound in catalysis studies?
Basic Research Question
- Quantitative NMR (qNMR) : Use 1,3,5-trimethoxybenzene as an internal standard to assess purity >98% .
- Elemental Analysis : Confirm C, H, N content within ±0.3% of theoretical values (C11H15NO2: C 68.37%, H 7.82%, N 7.25%) .
How can structure-activity relationship (SAR) studies guide the modification of this compound for antimicrobial applications?
Advanced Research Question
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
